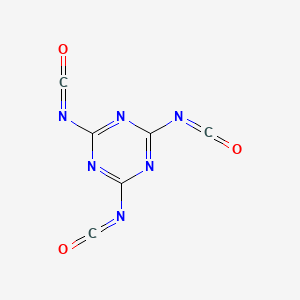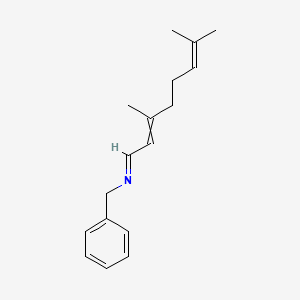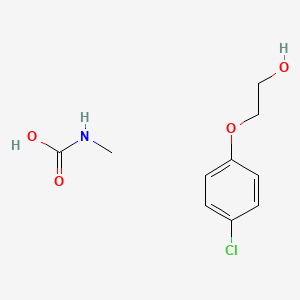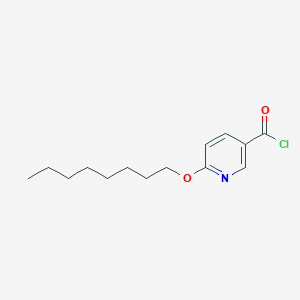
6-(Octyloxy)pyridine-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Octyloxy)pyridine-3-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an octyloxy group at the 6-position and a carbonyl chloride group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Octyloxy)pyridine-3-carbonyl chloride typically involves the following steps:
Formation of 6-(Octyloxy)pyridine: This can be achieved by reacting pyridine with octanol in the presence of a suitable catalyst.
Introduction of the Carbonyl Chloride Group: The 6-(Octyloxy)pyridine is then reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to introduce the carbonyl chloride group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Octyloxy)pyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 6-(Octyloxy)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(Octyloxy)pyridine-3-methanol or 6-(Octyloxy)pyridine-3-aldehyde.
Applications De Recherche Scientifique
6-(Octyloxy)pyridine-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of functional materials, such as liquid crystals and polymers.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Mécanisme D'action
The mechanism of action of 6-(Octyloxy)pyridine-3-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Hexyloxy)pyridine-3-carbonyl chloride: Similar structure with a hexyloxy group instead of an octyloxy group.
6-(Decyloxy)pyridine-3-carbonyl chloride: Similar structure with a decyloxy group instead of an octyloxy group.
6-(Octyloxy)pyridine-2-carbonyl chloride: Similar structure with the carbonyl chloride group at the 2-position instead of the 3-position.
Uniqueness
6-(Octyloxy)pyridine-3-carbonyl chloride is unique due to the specific positioning of the octyloxy and carbonyl chloride groups, which can influence its reactivity and the types of derivatives that can be synthesized from it. The length of the octyloxy chain can also affect the compound’s solubility and interaction with other molecules.
Propriétés
Numéro CAS |
115849-93-9 |
|---|---|
Formule moléculaire |
C14H20ClNO2 |
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
6-octoxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-7-10-18-13-9-8-12(11-16-13)14(15)17/h8-9,11H,2-7,10H2,1H3 |
Clé InChI |
PFIQMYVWHZUBGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=NC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


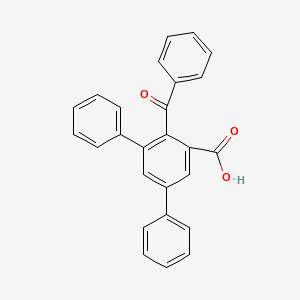
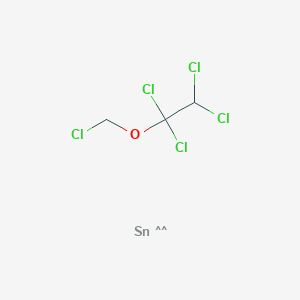
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
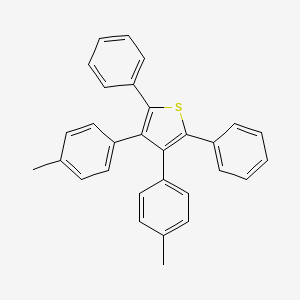
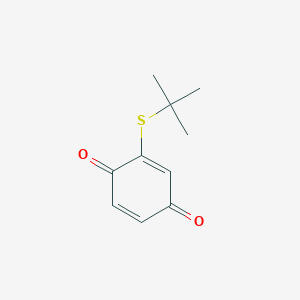
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
